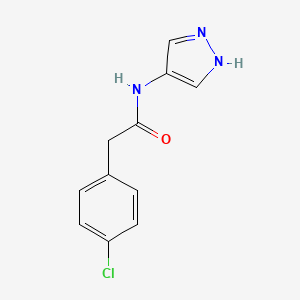
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, also known as BRD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRD belongs to the class of indole-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the inhibition of various enzymes and pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters in the brain. MAO inhibition by this compound leads to increased levels of neurotransmitters, which can improve cognitive function and reduce neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties. This compound has been shown to induce apoptosis in cancer cells by inhibiting HDACs and activating tumor suppressor genes. This compound has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, this compound has been found to exhibit anti-inflammatory and anti-oxidant properties, which can reduce inflammation and oxidative stress in various tissues.
实验室实验的优点和局限性
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for clinical use. This compound has shown promising results in preclinical studies for its anti-cancer and neuroprotective properties, and further studies are needed to determine its efficacy and safety in clinical trials. In addition, the optimization of this compound for clinical use, including its formulation and dose, is an important future direction for its development as a therapeutic agent.
合成方法
The synthesis of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the reaction of 2-bromo-1-methylpyrrole with indole-2-carboxaldehyde in the presence of a base. The reaction yields this compound as a yellow solid with a high purity level.
科学研究应用
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been studied for its anti-inflammatory and anti-oxidant properties.
属性
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-16-9-11(15)8-13(16)14(18)17-7-6-10-4-2-3-5-12(10)17/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLFOJZNTHZVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)
![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)



![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)




